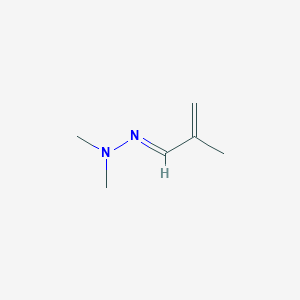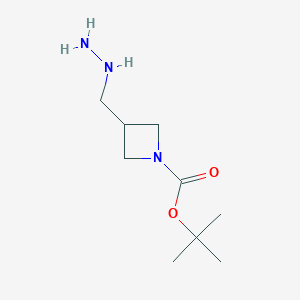![molecular formula C12H6N2S4 B15124932 1,3-Di-2-thienylthieno[3,4-c][1,2,5]thiadiazole-2-SIV](/img/structure/B15124932.png)
1,3-Di-2-thienylthieno[3,4-c][1,2,5]thiadiazole-2-SIV
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Di-2-thienylthieno[3,4-c][1,2,5]thiadiazole-2-SIV is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-2-thienylthieno[3,4-c][1,2,5]thiadiazole-2-SIV typically involves the formation of carbon-sulfur and nitrogen-sulfur bonds. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-thiophenecarboxylic acid with thionyl chloride, followed by the addition of hydrazine hydrate, can yield the desired thiadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of stable and accessible sulfur sources, such as elemental sulfur, can be advantageous for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Di-2-thienylthieno[3,4-c][1,2,5]thiadiazole-2-SIV can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Applications De Recherche Scientifique
1,3-Di-2-thienylthieno[3,4-c][1,2,5]thiadiazole-2-SIV has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Mécanisme D'action
The mechanism of action of 1,3-Di-2-thienylthieno[3,4-c][1,2,5]thiadiazole-2-SIV involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,5-Thiadiazole: Another member of the thiadiazole family with similar chemical properties.
1,3,4-Thiadiazole: Known for its biological activities and applications in drug development.
Benzothiadiazole: Used in organic electronics and as a building block for more complex molecules.
Uniqueness
1,3-Di-2-thienylthieno[3,4-c][1,2,5]thiadiazole-2-SIV is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the development of advanced materials and pharmaceuticals .
Propriétés
Formule moléculaire |
C12H6N2S4 |
|---|---|
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
4,6-dithiophen-2-ylthieno[3,4-c][1,2,5]thiadiazole |
InChI |
InChI=1S/C12H6N2S4/c1-3-7(15-5-1)11-9-10(14-18-13-9)12(17-11)8-4-2-6-16-8/h1-6H |
Clé InChI |
KXASLJJPAUTMIH-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=S=C(C3=NSN=C32)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Dibenzo[a,e]cyclopropa[c]cyclohepten-6-ol, 1,1-difluoro-1,1a,6,10b-tetrahydro-, (1aalpha,6beta,10balpha)-](/img/structure/B15124874.png)


![2,4-Dichloro-6-isopropylthieno[3,2-d]pyrimidine](/img/structure/B15124880.png)
![2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene](/img/structure/B15124884.png)


![2-[N-(carboxymethyl)-4-(dinitrosoamino)anilino]acetic acid](/img/structure/B15124905.png)
![N-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B15124911.png)
![6-Bromo-3-azabicyclo[3.1.0]hexane](/img/structure/B15124921.png)

